molecular formula C10H15NO B8367680 2-(4-Aminophenyl)butanol

2-(4-Aminophenyl)butanol

Cat. No.: B8367680
M. Wt: 165.23 g/mol
InChI Key: MMDHWPRRPCMTBZ-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)butanol is a hypothetical or less-documented compound featuring a butanol chain (four-carbon alcohol) linked to a 4-aminophenyl group. This article compares this compound with key analogs, focusing on molecular structure, physicochemical properties, and biological activities.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-(4-aminophenyl)butan-1-ol

InChI

InChI=1S/C10H15NO/c1-2-8(7-12)9-3-5-10(11)6-4-9/h3-6,8,12H,2,7,11H2,1H3

InChI Key

MMDHWPRRPCMTBZ-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)C1=CC=C(C=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes critical data for 2-(4-Aminophenyl)butanol analogs derived from the evidence:

Compound Name CAS RN Molecular Formula Molecular Weight Physical State Melting Point (°C) Solubility Key Functional Groups
2-(4-Aminophenyl)ethanol 104-10-9 C₈H₁₁NO 137.18 Solid 108–110 Soluble in methanol Hydroxyl, primary amine
4-Amino-2-butanol 33023-1A C₄H₁₁NO 89.13 Liquid N/A N/A Hydroxyl, primary amine
2-Amino-4-phenylbutane 22374-89-6 C₁₀H₁₅N 149.24 Colorless liquid N/A N/A Primary amine, phenyl
4-Phenyl-2-butanone 2550-26-7 C₁₀H₁₂O 148.20 Liquid N/A N/A Ketone, phenyl
2-(4-Aminophenyl)-1H-benzimidazol-2-amine 415-910-7 C₁₃H₁₂N₄ 224.26 Solid N/A N/A Heterocyclic, amine
Key Observations:
  • Chain Length and Functional Groups: 2-(4-Aminophenyl)ethanol (ethanol chain) has a lower molecular weight (137.18) compared to hypothetical this compound, which would have a longer butanol chain (~C₁₀H₁₅NO, estimated MW ~165–180). 4-Phenyl-2-butanone lacks hydroxyl and amine groups, making it less polar than this compound, as seen in its liquid state and ketone-dominated reactivity .
  • Thermal Stability: 2-(4-Aminophenyl)ethanol’s melting point (108–110°C) suggests moderate stability, likely due to hydrogen bonding from hydroxyl and amine groups. Butanol analogs may exhibit lower melting points due to increased chain flexibility .
Antitumor Potential:
  • Benzothiazole Derivatives: Compounds like 2-(4-aminophenyl)benzothiazole () show significant antitumor activity against multiple cancer cell lines. The 4-aminophenyl group enhances bioactivity by facilitating interactions with cellular targets .
Industrial and Laboratory Uses:
  • 4-Phenyl-2-butanone: Used as a laboratory chemical (), highlighting the role of ketones in organic synthesis.
  • 2-Amino-4-phenylbutane: Structural similarity to psychoactive compounds makes it relevant in drug development research ().

Q & A

Basic: What synthetic routes are recommended for preparing 2-(4-Aminophenyl)butanol, and how can reaction purity be optimized?

Methodological Answer:
The synthesis of this compound can be approached via reductive amination or Grignard addition. For example, starting with 4-nitrobenzaldehyde, a Grignard reagent (e.g., CH₂CH₂MgBr) can be added to form the alcohol intermediate, followed by catalytic hydrogenation to reduce the nitro group to an amine . Purity optimization involves column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water. Monitoring via TLC and HPLC ensures minimal byproducts .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : To confirm the presence of the aminophenyl group (δ 6.5–7.0 ppm for aromatic protons) and butanol chain (δ 1.5–3.5 ppm for CH₂ and OH groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₀H₁₅NO, expected m/z 165.115) and fragmentation patterns .
  • FT-IR : Identifies functional groups (e.g., N-H stretch at ~3400 cm⁻¹, O-H at ~3300 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound analogs?

Methodological Answer:
Discrepancies may arise from structural analogs (e.g., varying chain lengths or substituents) or assay conditions. To address this:

  • Structural Comparison : Use computational tools (e.g., molecular docking) to compare binding affinities of this compound with analogs like 2-(4-Aminophenyl)ethanol .
  • Assay Standardization : Replicate studies under controlled conditions (e.g., pH, solvent, cell lines) to isolate variables. Cross-validate results using orthogonal assays (e.g., SPR for binding, in vitro enzyme inhibition) .

Advanced: What experimental strategies optimize the yield of this compound in multi-step syntheses?

Methodological Answer:

  • Stepwise Monitoring : Use inline FT-IR or LC-MS to track intermediates and adjust reaction times/temperatures dynamically .
  • Catalyst Optimization : Test palladium or nickel catalysts for hydrogenation steps; ligand selection (e.g., BINAP) can enhance enantioselectivity if chirality is critical .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, while methanol/water mixtures enhance crystallization .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, as aromatic amines may be toxic .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal and adhere to institutional guidelines for organic waste .

Advanced: How can researchers evaluate the potential of this compound in material science applications?

Methodological Answer:

  • Optoelectronic Properties : Measure UV-Vis absorption and fluorescence spectra to assess suitability for organic semiconductors or sensors .
  • Polymer Compatibility : Test copolymerization with acrylates or epoxies using radical initiators (e.g., AIBN) and analyze thermal stability via TGA .
  • Surface Modification : Functionalize nanoparticles or graphene oxide with this compound via silane coupling, then characterize using XPS or AFM .

Advanced: How to design a structure-activity relationship (SAR) study for this compound derivatives?

Methodological Answer:

  • Variation Points : Modify the butanol chain length, introduce substituents (e.g., halogens, methoxy groups), or replace the amine with other functional groups .
  • Activity Profiling : Screen derivatives against target proteins (e.g., kinases) using high-throughput assays. Correlate activity trends with computational descriptors (e.g., logP, H-bond donors) .
  • Data Analysis : Apply multivariate statistics (e.g., PCA) to identify critical structural features influencing bioactivity .

Basic: What are the solubility characteristics of this compound, and how do they impact experimental design?

Methodological Answer:
this compound is sparingly soluble in water but soluble in polar organic solvents (e.g., ethanol, DMSO). For biological assays:

  • Stock Solutions : Prepare in DMSO (<1% final concentration to avoid cytotoxicity) and dilute in PBS .
  • Solubility Enhancement : Use cyclodextrins or liposomal encapsulation for in vivo studies .

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